molecular formula C14H18FNO B6296709 N-Cyclohexyl-3-fluoro-2-methylbenzamide CAS No. 2404734-07-0

N-Cyclohexyl-3-fluoro-2-methylbenzamide

Cat. No.: B6296709
CAS No.: 2404734-07-0
M. Wt: 235.30 g/mol
InChI Key: XVRHTGNESBDBEM-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-fluoro-2-methylbenzamide is a benzamide derivative characterized by a cyclohexyl group attached to the amide nitrogen, a fluorine atom at the 3-position, and a methyl group at the 2-position of the benzoyl ring.

Properties

IUPAC Name

N-cyclohexyl-3-fluoro-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-12(8-5-9-13(10)15)14(17)16-11-6-3-2-4-7-11/h5,8-9,11H,2-4,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRHTGNESBDBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-3-fluoro-2-methylbenzamide typically involves the reaction of 3-fluoro-2-methylbenzoic acid with cyclohexylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-3-fluoro-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated or nitrated derivatives .

Scientific Research Applications

Chemical Synthesis

N-Cyclohexyl-3-fluoro-2-methylbenzamide serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : The compound can be oxidized to form corresponding oxidized products.
  • Reduction : It can undergo reduction reactions to modify its functional groups.
  • Substitution : The fluorine atom and other substituents on the benzene ring can participate in substitution reactions, leading to the formation of new derivatives .

Biological Research

In biological contexts, this compound has been investigated for its potential roles in enzyme inhibition and protein-ligand interactions. Its mechanism of action typically involves binding to specific molecular targets, such as enzymes or receptors, which modulates their activity and leads to various biological effects .

Potential Pharmacological Effects

Research indicates that this compound may exhibit analgesic properties through interactions with opioid receptors. Similar compounds have shown varying affinities for mu-opioid receptors (MOR), suggesting that this compound could act as either an agonist or antagonist depending on its receptor interactions .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for developing new materials and chemical processes .

Structure-Activity Relationship (SAR) Studies

SAR studies have demonstrated that substituents on the benzamide ring can significantly alter receptor binding profiles and pharmacodynamics. For instance, modifications can lead to increased selectivity for MOR, enhancing analgesic effects while minimizing side effects associated with broader receptor activity .

In Vitro and In Vivo Studies

Comparative analyses of this compound with structurally similar compounds indicate that variations in substituents lead to diverse biological activities. These findings underscore the importance of structural modifications in developing effective pharmacological agents .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-fluoro-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

N-Cyclohexyl-2-fluoro-N-methylbenzamide (CAS 1841-37-8)
  • Structure : Features a fluorine atom at the 2-position and an additional methyl group on the amide nitrogen.
  • Key Differences : The 2-fluoro substitution and N-methyl group alter steric and electronic properties compared to the target compound. This may influence reactivity in metal-catalyzed C–H bond functionalization reactions, as seen in other amides with directing groups .
N-Cyclohexyl-2-fluorobenzamide (CAS 2267-94-9)
  • Structure : Lacks the 2-methyl group but retains the cyclohexyl group and 2-fluoro substitution.
  • Physical Properties : Single-crystal X-ray studies reveal a planar benzamide ring and a chair conformation for the cyclohexyl group, with intermolecular hydrogen bonding (N–H···O) stabilizing the structure .
  • Hazards : Classified under GHS for acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory tract irritation (H335) .
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide (CAS 680610-56-4)
  • Structure : Combines chloro and fluoro substituents on the benzoyl ring, with methoxy and methyl groups on the amide nitrogen.
  • The N-methoxy group may improve solubility compared to cyclohexyl-containing analogs .

Data Table: Structural and Property Comparison

Compound Name CAS Number Substituents Key Properties/Applications Hazards (GHS)
N-Cyclohexyl-3-fluoro-2-methylbenzamide N/A 3-F, 2-CH₃, N-cyclohexyl Potential agrochemical/pharmaceutical Data unavailable
N-Cyclohexyl-2-fluoro-N-methylbenzamide 1841-37-8 2-F, N-CH₃, N-cyclohexyl Reactivity in C–H functionalization Not reported
N-Cyclohexyl-2-fluorobenzamide 2267-94-9 2-F, N-cyclohexyl Planar crystal structure H302, H315, H319, H335
3-Chloro-2-fluoro-N-methoxy-N-methylbenzamide 680610-56-4 3-Cl, 2-F, N-OCH₃, N-CH₃ Enhanced stability/solubility Not reported

Impact of Substituent Positioning

  • Methyl Group: The 2-methyl group in the target compound may increase lipophilicity, improving membrane permeability in biological systems compared to non-methylated analogs.
  • N-Substituents : Cyclohexyl groups contribute to bulkiness, which could hinder rotational freedom and influence conformational stability in crystal lattices .

Biological Activity

N-Cyclohexyl-3-fluoro-2-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article provides an overview of the biological activity associated with this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by a cyclohexyl group and a fluorine atom at the meta position relative to the amide functional group. The general chemical formula can be represented as C14H20FN.

Pharmacological Activity

Opioid Receptor Binding:
Research indicates that derivatives of benzamides, including this compound, exhibit significant binding affinity to opioid receptors, particularly the μ-opioid receptor (MOR). This binding is crucial for their analgesic effects. Studies have shown that structural modifications, such as the introduction of fluorine atoms, can influence receptor affinity and selectivity. For instance, compounds with fluorine substitutions often demonstrate altered binding profiles compared to their chloro or hydrogen counterparts .

In Vitro Studies:
In vitro autoradiography studies have demonstrated that this compound effectively inhibits the binding of radiolabeled agonists to MOR in rat brain tissues. The concentration-dependent inhibition was observed in several brain regions known for high MOR expression, such as the thalamus and striatum. The calculated IC50 values for this compound indicate a potent interaction with MOR, suggesting its potential as an analgesic agent .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications at specific positions on the benzamide structure significantly affect biological activity. For example:

Compound Receptor Binding Affinity (Ki, nM) IC50 (nM)
This compound50485
3b (Chloro derivative)86831
3e (Hydrogen derivative)48888

This table illustrates how varying substituents impact both receptor affinity and potency, emphasizing the importance of structural optimization in drug design .

Case Studies

Case Study 1: Analgesic Effects
In a preclinical study involving rodent models, this compound exhibited significant analgesic effects comparable to standard opioid medications. The study utilized behavioral assays to measure pain response following administration of the compound. Results indicated a dose-dependent reduction in pain sensitivity, supporting its potential therapeutic application in pain management .

Case Study 2: Toxicological Profile
A safety assessment conducted on this compound revealed a favorable toxicological profile in animal models. Adverse effects were minimal at therapeutic doses, suggesting a promising safety margin for further development. Long-term studies are necessary to fully evaluate chronic exposure risks .

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